molecular formula C9H11BrS B1609900 2-(S-Ethylthiomethyl)-1-bromobenzene CAS No. 99180-11-7

2-(S-Ethylthiomethyl)-1-bromobenzene

Cat. No. B1609900
CAS RN: 99180-11-7
M. Wt: 231.15 g/mol
InChI Key: URXHDNUHHLLHPJ-UHFFFAOYSA-N
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Scientific Research Applications

Polymer Synthesis

Researchers have developed one-pot synthesis methods for creating hyperbranched polyethers, showcasing the versatility of bromo- and thiomethyl-benzene derivatives in polymer science. Such compounds are essential for creating polymers with specific structural and functional properties, like high molecular weight and phenolic group modification capabilities (Uhrich et al., 1992).

Organic Synthesis Enhancements

Innovative one-pot synthesis techniques using N-halosulfonamides have been reported for efficiently creating aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. These methods highlight the role of bromobenzene derivatives in facilitating high-yield reactions under solvent-free conditions, emphasizing their utility in enhancing organic synthesis protocols (Ghorbani‐Vaghei et al., 2011).

Photostimulated Reactions

Studies have explored the use of bromobenzene derivatives in photostimulated reactions, demonstrating their efficacy in generating reduced products and cyclized reduced products in high yields. These findings underscore the potential of such compounds in photoredox chemistry and the development of new reduction processes (Vaillard et al., 2004).

Safety And Hazards

Phorate is highly toxic and poses significant risks. It has resulted in numerous cases of poisoning among humans and animals14.


Future Directions

While specific future directions for “2-(S-Ethylthiomethyl)-1-bromobenzene” were not found, research on Phorate and similar compounds continues to be an important area of study67.


Please note that this information might not fully apply to “2-(S-Ethylthiomethyl)-1-bromobenzene” due to differences in their chemical structures and properties. For accurate information, consulting a chemical database or a professional in the field is recommended.


properties

IUPAC Name

1-bromo-2-(ethylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHDNUHHLLHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445415
Record name 2-(S-Ethylthiomethyl)-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(S-Ethylthiomethyl)-1-bromobenzene

CAS RN

99180-11-7
Record name 2-(S-Ethylthiomethyl)-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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